molecular formula C23H29N7O2 B11266094 6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11266094
M. Wt: 435.5 g/mol
InChI Key: JJWQVGOBLSWSRA-UHFFFAOYSA-N
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Description

6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that features a combination of piperazine, piperidine, and triazolopyridazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand for various receptors and enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-methoxyphenyl)piperazine through a Mannich reaction.

    Coupling with Piperidine: The piperazine derivative is then coupled with piperidine under specific conditions to form the intermediate compound.

    Cyclization: The final step involves the cyclization of the intermediate with appropriate reagents to form the triazolopyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to act as an acetylcholinesterase inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C23H29N7O2

Molecular Weight

435.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C23H29N7O2/c1-17-24-25-21-7-8-22(26-30(17)21)28-11-9-18(10-12-28)23(31)29-15-13-27(14-16-29)19-3-5-20(32-2)6-4-19/h3-8,18H,9-16H2,1-2H3

InChI Key

JJWQVGOBLSWSRA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC

Origin of Product

United States

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